Tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate, can be achieved through various methods. Some of the common synthetic routes include:
Multicomponent Reactions (MCR): This method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS).
Friedländer Approach: This approach uses green strategies and involves the hydroamination of terminal alkynes followed by Friedländer cyclization.
Metal-Catalyzed Synthesis: This method employs metal catalysts to facilitate the formation of the naphthyridine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs due to its biological activity.
Materials Science: The compound is used in the fabrication of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and is involved in the study of host-guest systems.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine Derivatives: These compounds share a similar core structure but differ in the position of nitrogen atoms.
1,6-Naphthyridine Derivatives: These compounds also have a similar core structure with variations in the nitrogen atom positions.
Uniqueness
Tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules .
Properties
IUPAC Name |
tert-butyl 2-amino-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)9-7-8-5-4-6-15-11(8)16-10(9)14/h4-7H,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZHOGDAZUQNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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